Cas no 79907-44-1 (Procyanidin B2 3,3'-di-O-gallate (>80%))

Procyanidin B2 3,3'-di-O-gallate (>80%) structure
79907-44-1 structure
Procyanidin B2 3,3'-di-O-gallate (>80%)
79907-44-1
C44H34O20
882.728774547577
573296
124016

Procyanidin B2 3,3'-di-O-gallate (>80%) Properties

Names and Identifiers

    • Benzoic acid,3,4,5-trihydroxy-,(2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diylester
    • [(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl] 3,4,5-trihydroxybenzoate
    • B2-3,3'-di-O-gallate
    • Procyanidin B2 3,3'-di-O-gallate
    • PROCYANIDIN B-2,3'-O-GALLATE,
    • Procyanidin B-2 3
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2′-bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-5,5′,7,7′-tetrahydroxy[4,8′-bi-2H-1-benzopyran]-3,3′-diyl ester, [2R-[2α,3α,4β(2′R*,3′R*)]]- (ZCI)
    • (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
    • (2R,3R)-3-O-Galloylepicatechin-4β,8-[(2R,3R)-3-O-galloylepicatechin]
    • 3,3′-Digalloylprocyanidin B2
    • [3-O-Galloyl]-(-)-epicatechin-(4β,8)-(+)-epicatechin-3-O-gallate
    • Proanthocyanidin B2 3,3′-O-gallate
    • Procyanidin B2 3,3′-di-O-gallate
    • 3-O-Galloylepicatechin-(4beta->8)-epicatechin-3-O-gallate
    • AKOS040762700
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy(4,8'-bi-2H-1-benzopyran)-3,3'-diyl ester, (2R-(2alpha,3alpha,4beta(2'R*,3'R*)))-
    • CHEMBL39504
    • 79907-44-1
    • 212066-01-8
    • CS-0203848
    • Procyanidin B2 3,3'-di-O-gallate (>80%)
    • 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
    • Benzoic acid, 3,4,5-trihydroxy-, (2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diyl ester
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
    • Procyanidin B2-3,3'-di-O-gallate
    • Proanthocyanidin B2 3,3'-O-gallate
    • BDBM50423642
    • CHEBI:172846
    • (2R,3R)-3-O-Galloylepicatechin-4.beta.,8-[(2R,3R)-3-O-galloylepicatechin]
    • Benzoic acid, 3,4,5-trihydroxy-, 2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diyl ester, [2R-[2.alpha.,3.alpha.,4.beta.(2'R*,3'R*)]]-
    • 3,3'-Digalloylprocyanidin B2
    • [(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-4-yl]-5,7-dihydroxy-chroman-3-yl] 3,4,5-trihydroxybenzoate
    • HY-N9790
    • (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3,4,5-trihydroxyphenyl)carbonyloxy]-3,4-dihydro-2H-1-benzopyran-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate
    • DTXSID101000836
    • (2R,2'R,3R,3'R,4R)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichromane]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
    • 3,3a(2)-Digalloylprocyanidin B2
    • G89056
    • DB-225168
    • [(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-Dihydroxy-3-(3,4,5-Trihydroxybenzoyl)Oxy-Chroman-8-Yl]-5,7-Dihydroxy-Chroman-3-Yl] 3,4,5-Trihydroxybenzoate
    • +Expand
    • KTLUHRSHFRODPS-RIQPQZJCSA-N
    • 1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1
    • O([C@H]1[C@@H](C2C=CC(O)=C(O)C=2)OC2C=C(C=C(C=2[C@@H]1C1C(O)=CC(O)=C2C[C@H]([C@@H](C3C=CC(O)=C(O)C=3)OC=12)OC(C1C=C(O)C(O)=C(O)C=1)=O)O)O)C(C1C=C(O)C(O)=C(O)C=1)=O

Computed Properties

  • 882.16400
  • 14
  • 20
  • 9
  • 882.16434347g/mol
  • 64
  • 1580
  • 0
  • 5
  • 0
  • 0
  • 0
  • 1
  • 4.7
  • 354Ų

Experimental Properties

  • 4.95800
  • 354.28000
  • Brown powder

Procyanidin B2 3,3'-di-O-gallate (>80%) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Biosynth
EDA90744-1 mg
Procyanidin B2 3,3'-di-o-gallate
79907-44-1
1mg
$433.13
TargetMol Chemicals
TN5497-5 mg
Procyanidin B2 3,3'-di-O-gallate
79907-44-1 98%
5mg
¥ 13,300
TRC
P755825-0.5mg
Procyanidin B2 3,3'-di-O-gallate (>80%)
79907-44-1
0.5mg
$ 150.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P80740-5 mg
Benzoic acid,3,4,5-trihydroxy-,(2R,2'R,3R,3'R,4R)-2,2'-bis(3,4-dihydroxyphenyl)-3,3',4,4'-tetrahydro-5,5',7,7'-tetrahydroxy[4,8'-bi-2H-1-benzopyran]-3,3'-diylester
79907-44-1
5mg
¥5760.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-476813-500 µg
Procyanidin B2 3,3′-di-O-gallate,
79907-44-1
500µg
¥2,858.00 2023-07-10

Procyanidin B2 3,3'-di-O-gallate (>80%) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Reference
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Reference
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ytterbium triflate Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Reference
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Reference
Syntheses of procyanidin B2 and B3 gallate derivatives using equimolar condensation mediated by Yb(OTf)3 and their antitumor activities
Suda, Manato; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4935-4939

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Pyridine Solvents: Pyridine ;  rt
1.3 Reagents: Water ;  4 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ,  Water ;  4 h, 15 psi, rt
Reference
Scale-Up Syntheses of Two Naturally Occurring Procyanidins: (-)-Epicatechin-(4β,8)-(+)-catechin and (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
Sharma, Pradeep K.; et al, Organic Process Research & Development, 2007, 11(3), 422-430

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Reference
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  1.5 h, -40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Reference
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Reference
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Water ;  rt
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, rt
Reference
Systematic synthesis of galloyl-substituted procyanidin B1 and B2, and their ability of DPPH radical scavenging activity and inhibitory activity of DNA polymerases
Saito, Akiko; et al, Bioorganic & Medicinal Chemistry, 2005, 13(8), 2759-2771

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2.5 h, < 5 °C; 1 h, < 5 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  2.5 h, rt
2.2 Reagents: Pyridine Solvents: Pyridine ;  rt
2.3 Reagents: Water ;  4 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ,  Water ;  4 h, 15 psi, rt
Reference
Scale-Up Syntheses of Two Naturally Occurring Procyanidins: (-)-Epicatechin-(4β,8)-(+)-catechin and (-)-Epicatechin-3-O-galloyl-(4β,8)-(-)-epicatechin-3-O-gallate
Sharma, Pradeep K.; et al, Organic Process Research & Development, 2007, 11(3), 422-430

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ,  Tetrahydrofuran
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane
2.2 Reagents: Zinc Solvents: Pyridine
3.1 Reagents: Hydrogen Catalysts: Carbon ,  Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
Reference
Studies in Polyphenol Chemistry and Bioactivity. 1. Preparation of Building Blocks from (+)-Catechin. Procyanidin Formation. Synthesis of the Cancer Cell Growth Inhibitor, 3-O-Galloyl-(2R,3R)-epicatechin-4β,8-[3-O-galloyl-(2R,3R)-epicatechin]
Tueckmantel, Werner; et al, Journal of the American Chemical Society, 1999, 121(51), 12073-12081

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Ytterbium triflate Solvents: Dichloromethane ;  18 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Boron trifluoride etherate ,  Triethylsilane Solvents: Dichloromethane ;  1.5 h, -40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  5 h, rt
Reference
Concise Synthesis of Procyanidin B2 3,3''-Digallate Using Yb(OTf)3-Mediated Self-Condensation
Tanaka, Yuuri; et al, Synlett, 2022, 33(11), 1071-1074

Procyanidin B2 3,3'-di-O-gallate (>80%) Raw materials

Procyanidin B2 3,3'-di-O-gallate (>80%) Preparation Products

Procyanidin B2 3,3'-di-O-gallate (>80%) Suppliers

BioBioPha
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(CAS:79907-44-1)
ZHENG JING LI
18788556290
sales@mail.biobiopha.com
Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:79907-44-1)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:79907-44-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com

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